molecular formula C16H24N2OS B5131378 2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B5131378
M. Wt: 292.4 g/mol
InChI Key: OUQKXMGHLUAGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a phenylsulfanyl group attached to an acetamide moiety, which is further connected to a piperidine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the acetamide or piperidine moieties.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide or piperidine derivatives.

    Substitution: Compounds with different substituents on the phenylsulfanyl group.

Scientific Research Applications

2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also play a role in binding to receptors or other biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenylsulfanyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-13(2)18-10-8-14(9-11-18)17-16(19)12-20-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQKXMGHLUAGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.